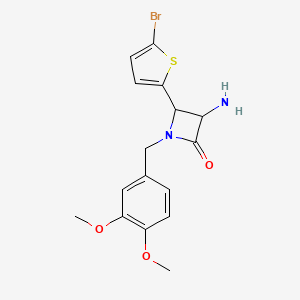
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a brominated thiophene ring, and a dimethoxybenzyl group attached to the azetidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Azetidinone Core: : The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated in situ from an acid chloride.
-
Introduction of the Brominated Thiophene Ring: : The brominated thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a bromothiophene derivative and a boronic acid or ester.
-
Attachment of the Dimethoxybenzyl Group: : The dimethoxybenzyl group can be attached to the azetidinone core through a nucleophilic substitution reaction, where the azetidinone is treated with a suitable electrophile, such as a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the azetidinone ring or the brominated thiophene ring. Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the brominated thiophene ring or the dimethoxybenzyl group. Common reagents include halides, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide, benzyl bromide in tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine or methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound may be used as a probe to study biological processes, particularly those involving azetidinone-containing molecules. It can also serve as a starting point for the development of new bioactive compounds.
Medicine
In medicinal chemistry, 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is of interest due to its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(5-chlorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-fluorothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- 3-Amino-4-(5-methylthiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
Uniqueness
The uniqueness of 3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one lies in the presence of the brominated thiophene ring, which can impart distinct electronic and steric properties compared to its chlorinated, fluorinated, or methylated analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C16H17BrN2O3S |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-amino-4-(5-bromothiophen-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
InChI |
InChI=1S/C16H17BrN2O3S/c1-21-10-4-3-9(7-11(10)22-2)8-19-15(14(18)16(19)20)12-5-6-13(17)23-12/h3-7,14-15H,8,18H2,1-2H3 |
InChI Key |
LZJVMQOMDCTPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(S3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
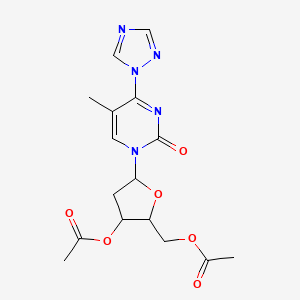
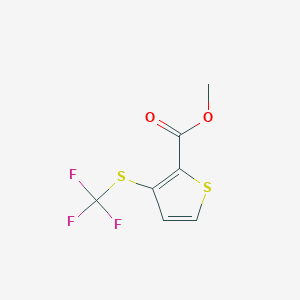

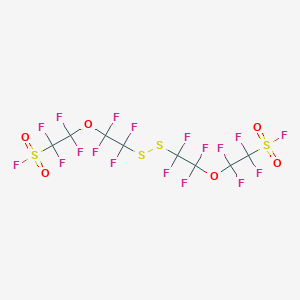

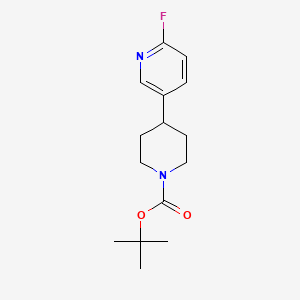

![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)





